molecular formula C20H24ClN3O3S B4462162 4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-(1-methyl-4-piperidinyl)benzamide

4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-(1-methyl-4-piperidinyl)benzamide

Cat. No. B4462162
M. Wt: 421.9 g/mol
InChI Key: HEDNWIDJLGJHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-(1-methyl-4-piperidinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "compound X" and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Compound X has been studied for its potential applications in scientific research. It has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential applications in the treatment of neurological disorders, as it has been shown to have an effect on the central nervous system. Additionally, compound X has been studied for its potential applications in the field of drug discovery, as it has been shown to have a unique mechanism of action.

Mechanism of Action

The mechanism of action of compound X involves the inhibition of a specific enzyme called protein kinase B (PKB). PKB is an enzyme that plays a role in cell growth and survival. By inhibiting PKB, compound X can prevent the growth and proliferation of cancer cells. Additionally, the inhibition of PKB can also have an effect on the central nervous system, as it plays a role in neuronal signaling.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (cell death) in cancer cells. Additionally, it has been shown to have an effect on the central nervous system, as it can affect neuronal signaling. Compound X has also been shown to have an effect on the immune system, as it can modulate immune responses.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments. It has a unique mechanism of action, which makes it a promising candidate for drug discovery. Additionally, it has been shown to have potential applications in cancer research and neurological disorders. However, there are also limitations to using compound X in lab experiments. It can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for experiments. Additionally, the mechanism of action of compound X is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of compound X. One direction is to further explore its potential applications in cancer research and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of compound X. This can help to identify potential targets for drug discovery. Finally, more research is needed to optimize the synthesis and purification methods for compound X, which can help to make it more accessible for lab experiments.
Conclusion:
Compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. While there are still many unanswered questions about compound X, it has the potential to be a promising candidate for drug discovery and scientific research.

properties

IUPAC Name

4-chloro-3-[(3-methylphenyl)sulfamoyl]-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c1-14-4-3-5-17(12-14)23-28(26,27)19-13-15(6-7-18(19)21)20(25)22-16-8-10-24(2)11-9-16/h3-7,12-13,16,23H,8-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDNWIDJLGJHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-(1-methyl-4-piperidinyl)benzamide
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4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-(1-methyl-4-piperidinyl)benzamide
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4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-(1-methyl-4-piperidinyl)benzamide
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4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-(1-methyl-4-piperidinyl)benzamide
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4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-(1-methyl-4-piperidinyl)benzamide

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